molecular formula C15H13FN2O2 B5874959 N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide

N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide

Cat. No.: B5874959
M. Wt: 272.27 g/mol
InChI Key: MHWXCZMOLLFFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as FBPA, is a chemical compound that has been found to exhibit promising anticancer properties. It is a member of the class of compounds known as benzimidazole carboxamides and is currently being studied for its potential use in cancer therapy.

Mechanism of Action

The exact mechanism of action of N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide is not fully understood, but it is believed to act by inhibiting the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of genes that promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce DNA damage and activate the DNA damage response pathway in cancer cells. It has also been shown to inhibit the activity of proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the growth and migration of cancer cells, as well as their ability to form colonies.

Advantages and Limitations for Lab Experiments

N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells, as well as its ability to sensitize cancer cells to radiation therapy. However, its low solubility in aqueous solutions can make it difficult to work with, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research and potential clinical use. Another area of interest is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.

Synthesis Methods

N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-fluorobenzoyl chloride with 3-methylbenzenecarboximidamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. This compound has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer patients.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10-5-4-6-11(9-10)14(17)18-20-15(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWXCZMOLLFFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC=C2F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.